2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and solvents such as dichloromethane or tetrahydrofuran to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the fluorophenyl or pyrimidine rings, leading to a wide range of potential products .
Scientific Research Applications
2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent and selective effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-(p-Fluorophenyl)piperazine: This compound shares the piperazine and fluorophenyl moieties but lacks the pyrimidine and trifluoromethyl groups.
1-(2-Fluorophenyl)piperazine: Similar to the above, but with the fluorophenyl group in a different position.
2-[({4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid: This compound features a piperidine ring and a trifluoromethyl group, but with different overall structure and properties.
Uniqueness
2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine is unique due to its combination of a fluorophenyl-substituted piperazine ring and a trifluoromethyl-substituted pyrimidine ring. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14F4N4O |
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Molecular Weight |
354.30 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[4-(trifluoromethyl)pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C16H14F4N4O/c17-11-3-1-2-4-12(11)23-7-9-24(10-8-23)15(25)14-21-6-5-13(22-14)16(18,19)20/h1-6H,7-10H2 |
InChI Key |
SFDWGRUWCOKCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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